1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine
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Overview
Description
1-Benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine, also known as BTP, is a heterocyclic organic compound composed of a benzyl group and a tetrazole ring. BTP has been used in a variety of scientific research applications, including drug development, organic synthesis, and pharmacology. BTP has been studied for its potential therapeutic applications, as well as its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
DNA Binding and Fluorescent Staining
DNA Minor Groove Binding : The synthetic dye Hoechst 33258 and its analogues, including compounds structurally related to "1-benzyl-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine," are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are utilized extensively in fluorescent DNA staining for cell biology, enabling the analysis of chromosomes and nuclear DNA content through flow cytometry and microscopy techniques U. Issar, R. Kakkar (2013).
Antimicrobial and Antituberculosis Activity
Antimycobacterial Potential : Piperazine derivatives, including "this compound," have been investigated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis. These compounds have shown potential activity against both drug-sensitive and drug-resistant strains of tuberculosis. The structural framework of piperazine is considered a vital building block in the development of novel anti-TB molecules, with research focusing on the structure-activity relationship to enhance efficacy and safety P. Girase et al. (2020).
Therapeutic Applications
Diverse Therapeutic Uses : Piperazine and its derivatives, including the mentioned compound, are recognized for their significant therapeutic applications across various pharmacological areas. These applications range from antipsychotic, antihistamine, antianginal, and antidepressant activities to anticancer, antiviral, and anti-inflammatory effects. Modifying the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules, highlighting the importance of this scaffold in drug design A. Rathi et al. (2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, such asE. coli topoisomerase II DNA gyrase B .
Mode of Action
It’s known that the triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , thereby offering various types of binding to the target enzyme.
Biochemical Pathways
Similar compounds have shown to exhibit a broad range of pharmacological activities including anticancer, antitubercular, antimalarial, and antimicrobial activity .
Pharmacokinetics
The compound’s molecular weight, as reported, is 235284 Da , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Result of Action
Similar compounds have shown good-to-excellent antimicrobial activity against various bacteria and fungi .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole has been evaluated as a potential green organic corrosion inhibitor to reduce the effects of corrosion on the reinforcing steel in concrete . The optimal concentration in synthetic pore solution with 2 M NaCl was found to be 3 mM with an efficiency of 85.2% .
properties
IUPAC Name |
1-benzyl-4-(1-phenyltetrazol-5-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-3-7-16(8-4-1)15-22-11-13-23(14-12-22)18-19-20-21-24(18)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFGUXYCCWUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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